molecular formula C10H7N3S B1626560 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole CAS No. 96911-74-9

6-(Pyridin-3-yl)imidazo[2,1-b]thiazole

Cat. No.: B1626560
CAS No.: 96911-74-9
M. Wt: 201.25 g/mol
InChI Key: MRFYTTHVEHXHTL-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound features a fused ring system comprising an imidazole ring and a thiazole ring, with a pyridine moiety attached at the 6-position. The unique structure of this compound contributes to its potential as a pharmacophore in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1-(pyridin-3-yl)ethanone with 2-aminothiazole in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired imidazo[2,1-b]thiazole scaffold .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For instance, a three-reactor multistage system can be employed, where the initial reaction of aminothiazole with a bromoacetophenone derivative occurs in the first reactor, followed by subsequent cyclization and purification steps in the subsequent reactors .

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-yl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or thiazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole varies depending on its specific application. In medicinal chemistry, the compound often targets specific enzymes or receptors. For example, it may inhibit kinases involved in cancer cell proliferation or modulate ion channels in anti-inflammatory pathways . The molecular targets and pathways involved are typically elucidated through structure-activity relationship (SAR) studies and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyridin-3-yl)imidazo[2,1-b]thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the pyridine ring at the 3-position enhances its ability to interact with biological targets and participate in diverse chemical reactions, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name

6-pyridin-3-ylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c1-2-8(6-11-3-1)9-7-13-4-5-14-10(13)12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFYTTHVEHXHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN3C=CSC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540786
Record name 6-(Pyridin-3-yl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96911-74-9
Record name 6-(Pyridin-3-yl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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